Lipophilicity (XLogP3-AA) Differentiation vs. N-(2,6-Dimethylphenyl)benzamide and Ameltolide
The 3,5-dichloro substitution on the benzoyl ring elevates the computed XLogP3-AA of 2-amino-3,5-dichloro-N-(2,6-dimethylphenyl)benzamide to 4.6, compared with 3.2 for unsubstituted N-(2,6-dimethylphenyl)benzamide and 1.9 for the 4-amino isomer ameltolide [1]. This represents a 1.4-unit and 2.7-unit LogP increase, respectively, translating to an approximately 25-fold and 500-fold greater predicted octanol-water partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 (PubChem CID 1479317) |
| Comparator Or Baseline | N-(2,6-dimethylphenyl)benzamide (CID 22528): XLogP3-AA = 3.2; Ameltolide (4-amino isomer, CID 13086): XLogP3-AA = 1.9 |
| Quantified Difference | +1.4 vs. unsubstituted benzamide; +2.7 vs. ameltolide |
| Conditions | Computational prediction by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and tissue distribution in pharmacological applications; researchers targeting intracellular or CNS targets may prefer this compound over less lipophilic analogs.
- [1] PubChem Compound Summary: CID 1479317 (target), CID 22528 (N-(2,6-dimethylphenyl)benzamide), CID 13086 (ameltolide). Computed XLogP3-AA values. National Center for Biotechnology Information, 2025. View Source
